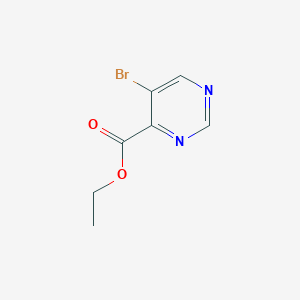

Ethyl 5-bromopyrimidine-4-carboxylate

Vue d'ensemble

Description

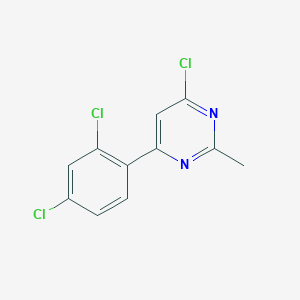

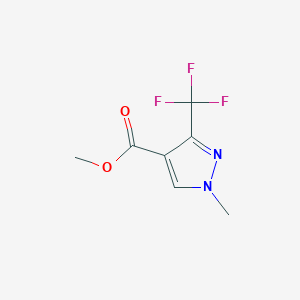

Ethyl 5-bromopyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position and an ethyl ester group at the 4-position of the pyrimidine ring .

Mécanisme D'action

Target of Action

Ethyl 5-bromopyrimidine-4-carboxylate is primarily targeted towards protein kinases , including protein kinase C and mitogen-activated protein kinase (MAPK) . These kinases play a crucial role in regulating cell proliferation and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition is likely achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from phosphorylating their substrate proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK signaling pathway . This pathway regulates a variety of cellular activities, including cell proliferation, differentiation, and survival. By inhibiting MAPK, the compound can disrupt these processes and lead to cell death .

Result of Action

The primary result of this compound’s action is the induction of tumor cell death . By inhibiting key protein kinases, the compound disrupts essential cellular processes, leading to the death of cancer cells .

Analyse Biochimique

Biochemical Properties

Ethyl 5-bromopyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This compound has been shown to inhibit protein kinase C and mitogen-activated protein kinase, which are crucial in regulating cell proliferation and survival . The inhibition of these kinases by this compound leads to a decrease in the levels of active molecules such as proteins and enzymes, ultimately inducing cell death.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been observed to induce tumor cell death, particularly in human lung cancer cells . The compound influences cell function by inhibiting key signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival. Additionally, this compound affects gene expression and cellular metabolism by altering the phosphorylation status of proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with protein kinases. By inhibiting protein kinase C and mitogen-activated protein kinase, the compound disrupts the phosphorylation of specific proteins, leading to altered cell signaling and function . This inhibition results in decreased cell proliferation and increased cell death, particularly in cancer cells. The compound’s ability to inhibit these kinases is a key factor in its antitumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been shown to be relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing cell death in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to toxic or adverse effects, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and survival. The compound interacts with enzymes such as protein kinase C and mitogen-activated protein kinase, which play key roles in these pathways . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and alters metabolite levels, leading to decreased cell proliferation and increased cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, particularly cancer cells . The compound’s distribution within tissues is crucial for its therapeutic efficacy, as it needs to reach and accumulate in sufficient concentrations at the site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with its target enzymes and exert its inhibitory effects on cell signaling pathways.

Méthodes De Préparation

The synthesis of ethyl 5-bromopyrimidine-4-carboxylate can be achieved through various methods. One notable method involves the Minisci reaction, which is a homolytic alkoxycarbonylation of 5-halopyrimidines . This reaction is highly regioselective and allows for the one-step synthesis of this compound in useful amounts. Another method involves the condensation of formamidine acetate and mucobromic acid in alkaline media, followed by the formation of the methyl ester via the acid chloride . This method, however, has been reported to have low yields and requires laborious purification steps .

Analyse Des Réactions Chimiques

Ethyl 5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and metallation reactions . In nucleophilic substitution reactions, the bromine atom at the 5-position can be replaced by various nucleophiles under appropriate conditions . The Suzuki-Miyaura coupling reaction, which involves the use of boron reagents, is another important reaction for forming carbon-carbon bonds . This compound can also undergo metallation reactions with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

Applications De Recherche Scientifique

Ethyl 5-bromopyrimidine-4-carboxylate has several applications in scientific research. It is used as a building block in the synthesis of various pharmacologically active molecules, including protein kinase inhibitors . This compound has been shown to inhibit the growth of human lung cancer cells in culture by targeting protein kinase C and mitogen-activated protein kinase pathways . Additionally, it is used in the preparation of potent CK2 inhibitors, which have applications in cancer therapy .

Comparaison Avec Des Composés Similaires

Ethyl 5-bromopyrimidine-4-carboxylate can be compared with other similar compounds, such as ethyl 2-bromopyrimidine-4-carboxylate and ethyl 2-chloropyrimidine-4-carboxylate . These compounds share the pyrimidine core structure but differ in the position and type of halogen substituents. The unique positioning of the bromine atom at the 5-position in this compound contributes to its specific reactivity and biological activity .

Propriétés

IUPAC Name |

ethyl 5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKOMYFAWORIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612503 | |

| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-59-5 | |

| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 5-bromopyrimidine-4-carboxylate in medicinal chemistry?

A: this compound serves as a crucial building block in the synthesis of potent CK2 inhibitors, notably CX-5011. [] CK2, or Casein Kinase 2, is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. Its deregulation has been linked to several diseases, including cancer. Therefore, the development of potent and selective CK2 inhibitors like CX-5011, derived from this compound, holds significant potential for therapeutic intervention.

Q2: What makes the synthesis of this compound described in the paper noteworthy?

A: The paper outlines a novel method for synthesizing this compound using the Minisci reaction. [] This approach utilizes homolytic alkoxycarbonylation of 5-halopyrimidines, proving highly regioselective and enabling the production of significant quantities (>10 g) of the desired compound in a single step. This is particularly advantageous as previous synthetic routes encountered difficulties in achieving this yield. This improved method offers a more efficient and scalable synthesis of this compound, facilitating further research and development of CK2 inhibitors and other potential therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)